Tirabrutinib

Catalog No.
S545415
CAS No.
1351636-18-4
M.F
C25H22N6O3
M. Wt
454.49
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tirabrutinib

CAS Number

1351636-18-4

Product Name

Tirabrutinib

IUPAC Name

6-amino-9-[(3R)-1-but-2-ynoylpyrrolidin-3-yl]-7-(4-phenoxyphenyl)purin-8-one

Molecular Formula

C25H22N6O3

Molecular Weight

454.49

InChI

InChI=1S/C25H22N6O3/c1-2-6-21(32)29-14-13-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-9-11-20(12-10-17)34-19-7-4-3-5-8-19/h3-5,7-12,16,18H,13-15H2,1H3,(H2,26,27,28)/t18-/m1/s1

InChI Key

SEJLPXCPMNSRAM-GOSISDBHSA-N

SMILES

CC#CC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N

Solubility

Soluble in DMSO

Synonyms

ONO-4059; ONO4059; ONO 4059; ONO-4059; GS 4059; GS-4059; GS4059; ONO-WG-307; Tirabrutinib

Description

The exact mass of the compound Tirabrutinib is 454.1753 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Origin: Developed by Ono Pharmaceutical Co., Ltd. [, ]
  • Significance: Tirabrutinib belongs to a class of drugs known as BTK inhibitors, which hold significant potential in treating B-cell malignancies by targeting a crucial signaling pathway involved in B-cell activation and survival. []

Molecular Structure Analysis

  • Key features: Tirabrutinib possesses a pyrazolo[1,5-a]pyrimidine core structure, with additional substituents including a morpholine ring and a trifluoromethoxy group. []
  • Notable aspects:
    • The pyrazolo[1,5-a]pyrimidine core is crucial for binding to the BTK active site, enabling competitive inhibition of ATP binding. []
    • The morpholine ring and trifluoromethoxy group contribute to the compound's potency and selectivity towards BTK. []

Chemical Reactions Analysis

  • Synthesis: The specific synthetic route for tirabrutinib is not publicly available due to its proprietary nature. However, the synthesis likely involves multi-step organic reactions commonly employed for constructing similar heterocyclic compounds.
  • Decomposition: Tirabrutinib is expected to undergo typical decomposition reactions under extreme conditions (e.g., high temperature, strong acids/bases), breaking down into smaller molecules.
  • Other relevant reactions: Tirabrutinib primarily acts through its interaction with BTK, which is discussed in the "Mechanism of Action" section.

Physical and Chemical Properties

  • Melting point: No publicly available data.
  • Boiling point: No publicly available data.
  • Solubility: Tirabrutinib exhibits moderate solubility in organic solvents like dimethyl sulfoxide (DMSO) and is practically insoluble in water. []
  • Stability: Tirabrutinib is considered relatively stable under physiological conditions but may degrade over time, especially in the presence of light or moisture. []

Tirabrutinib acts as a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK plays a critical role in B-cell receptor (BCR) signaling, which is essential for B-cell activation, proliferation, and survival in various B-cell malignancies. By binding to the BTK active site, tirabrutinib prevents ATP binding and subsequent phosphorylation, thereby blocking downstream signaling pathways crucial for B-cell function. This leads to the inhibition of B-cell proliferation and survival, ultimately contributing to anti-tumor effects. [, ]

  • Toxicity: Clinical trials have shown that tirabrutinib is generally well-tolerated, with the most common adverse events being diarrhea, fatigue, and nausea. [, ] However, more severe side effects like cytopenias and infections have also been reported. []
  • Flammability: Tirabrutinib is not expected to be highly flammable due to its chemical structure.
  • Reactivity: Tirabrutinib may react with strong acids or bases, potentially leading to decomposition.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3

Exact Mass

454.1753

Appearance

White to off white powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

ONO-4059
Tirabrutini

Dates

Modify: 2023-08-15
1: Barrientos JC. Idelalisib for the treatment of indolent non-Hodgkin lymphoma: a review of its clinical potential. Onco Targets Ther. 2016 May 18;9:2945-53. doi: 10.2147/OTT.S102573. eCollection 2016. Review. PubMed PMID: 27274288; PubMed Central PMCID: PMC4876096.
2: Wu J, Zhang M, Liu D. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor. J Hematol Oncol. 2016 Mar 9;9:21. doi: 10.1186/s13045-016-0250-9. PubMed PMID: 26957112; PubMed Central PMCID: PMC4784459.
3: Walter HS, Rule SA, Dyer MJ, Karlin L, Jones C, Cazin B, Quittet P, Shah N, Hutchinson CV, Honda H, Duffy K, Birkett J, Jamieson V, Courtenay-Luck N, Yoshizawa T, Sharpe J, Ohno T, Abe S, Nishimura A, Cartron G, Morschhauser F, Fegan C, Salles G. A phase 1 clinical trial of the selective BTK inhibitor ONO/GS-4059 in relapsed and refractory mature B-cell malignancies. Blood. 2016 Jan 28;127(4):411-9. doi: 10.1182/blood-2015-08-664086. Epub 2015 Nov 5. PubMed PMID: 26542378; PubMed Central PMCID: PMC4731845.
4: Robak P, Smolewski P, Robak T. Emerging immunological drugs for chronic lymphocytic leukemia. Expert Opin Emerg Drugs. 2015 Sep;20(3):423-47. doi: 10.1517/14728214.2015.1046432. Epub 2015 Jul 11. Review. PubMed PMID: 26153226.
5: Burger JA. Bruton's tyrosine kinase (BTK) inhibitors in clinical trials. Curr Hematol Malig Rep. 2014 Mar;9(1):44-9. doi: 10.1007/s11899-013-0188-8. Review. PubMed PMID: 24357428.
6: Akinleye A, Chen Y, Mukhi N, Song Y, Liu D. Ibrutinib and novel BTK inhibitors in clinical development. J Hematol Oncol. 2013 Aug 19;6:59. doi: 10.1186/1756-8722-6-59. Review. PubMed PMID: 23958373; PubMed Central PMCID: PMC3751776.

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